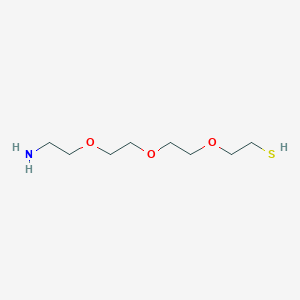
HS-Peg3-CH2CH2NH2
Vue d'ensemble
Description
This compound is primarily used in the synthesis of Proteolysis-Targeting Chimeras (PROTACs), which are heterobifunctional molecules designed to recruit target proteins for degradation by the ubiquitin-proteasome system within cells.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of HS-Peg3-CH2CH2NH2 typically involves the reaction of a thiol-containing compound with a polyethylene glycol (PEG) chain and an amine group. The reaction conditions often require a controlled environment to ensure the stability of the thiol and amine groups. The process may involve the use of solvents such as dichloromethane or dimethylformamide, and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The compound is often produced in bulk and stored under specific conditions to maintain its stability and prevent degradation .
Analyse Des Réactions Chimiques
Types of Reactions
HS-Peg3-CH2CH2NH2 undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The disulfide bonds can be reduced back to thiol groups.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of disulfides.
Reduction: Regeneration of thiol groups.
Substitution: Formation of substituted amines or amides.
Applications De Recherche Scientifique
HS-Peg3-CH2CH2NH2 has a wide range of applications in scientific research:
Chemistry: Used as a linker molecule in the development of PROTACs, enabling selective protein degradation.
Biology: Facilitates the study of protein-protein interactions and cellular pathways by targeting specific proteins for degradation.
Medicine: Potential therapeutic applications in targeting disease-related proteins for degradation, offering a novel approach to drug development.
Industry: Utilized in the synthesis of functionalized nanoparticles and other advanced materials.
Mécanisme D'action
HS-Peg3-CH2CH2NH2 acts as a bridge between two binding moieties in a PROTAC molecule. One moiety binds to the target protein of interest, while the other binds to an E3 ubiquitin ligase. This interaction facilitates the formation of a ternary complex, leading to the ubiquitination and subsequent degradation of the target protein by the ubiquitin-proteasome system.
Comparaison Avec Des Composés Similaires
Similar Compounds
HS-Peg4-CH2CH2NH2: Similar structure with an additional PEG unit, offering increased solubility and flexibility.
HS-Peg2-CH2CH2NH2: Shorter PEG chain, resulting in different solubility and reactivity properties.
Uniqueness
HS-Peg3-CH2CH2NH2 is unique due to its optimal PEG chain length, which provides a balance between solubility and flexibility, making it highly effective as a PROTAC linker. Its specific structure allows for efficient protein degradation and versatile applications in various fields of research .
Propriétés
IUPAC Name |
2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethanethiol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19NO3S/c9-1-2-10-3-4-11-5-6-12-7-8-13/h13H,1-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKWCLHRGJBPEJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCS)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




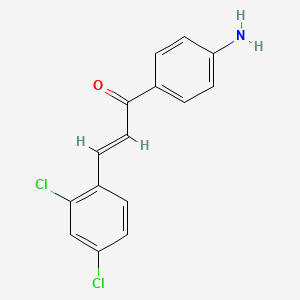
![N-[2-(Trifluoromethyl)phenyl]piperidin-4-amine;hydrochloride](/img/structure/B3089030.png)
![[2-(1-naphthyloxy)ethyl]amine hydrochloride](/img/structure/B3089045.png)

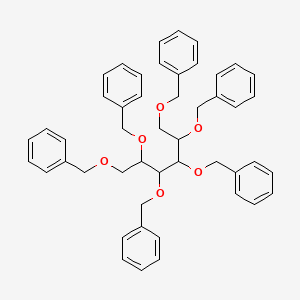
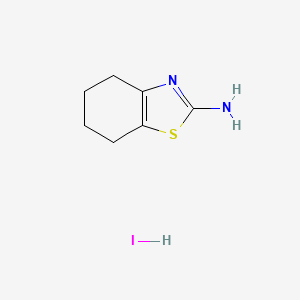
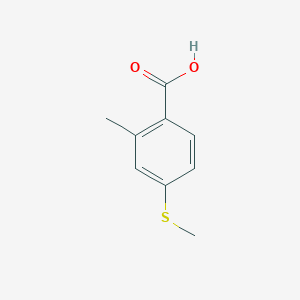
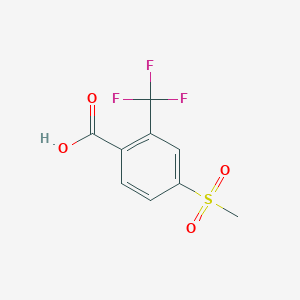

![[(1-butyl-1H-imidazol-2-yl)methyl]methylamine dihydrochloride](/img/structure/B3089118.png)


